molecular formula C12H13N5OS B3084154 4-amino-6-(5-methoxy-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142208-41-0

4-amino-6-(5-methoxy-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No.: B3084154
CAS No.: 1142208-41-0
M. Wt: 275.33 g/mol
InChI Key: CAPHXHHYCUXPLQ-UHFFFAOYSA-N
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Description

4-amino-6-(5-methoxy-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a useful research compound. Its molecular formula is C12H13N5OS and its molecular weight is 275.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Biochemical Protective Properties

Compounds with open thiogroups, similar to the specified molecule, have demonstrated high indicators of antioxidant and antiradical activity. They positively impact the overall condition and biochemical processes in patients exposed to high doses of radiation. The synthesized 3-thio-1,2,4-triazoles are compared with biogenic amino acids like cysteine, suggesting their potential for biochemical protection and therapeutic applications in radiation treatment (А. G. Kaplaushenko, 2019).

Applications in Fine Organic Synthesis

The utility of 3- and 4-substituted amino-1,2,4-triazoles in the fine organic synthesis industry underscores the versatility of these compounds. They serve as basic raw materials in the production of pharmaceuticals, dyes, high-energy materials, anti-corrosion additives, and more. Their roles in creating analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties indicate the broad industrial applications of this class of compounds (Nazarov V.N. et al., 2021).

Chemotherapeutic and Biological Activities

Recent research has emphasized the synthesis of functionalized 3-thioxo-1,2,4-triazin-5-ones and their derivatives, highlighting their significant applications in the medicinal, pharmacological, and biological fields. These compounds have been investigated for their potential as drugs, semi-drugs, and bioactive systems, demonstrating a range of biological activities including anticancer, anti-HIV, antimicrobial, and enzymatic effects. The versatility of these compounds in drug development is evident from their varied biological evaluations (M. Makki et al., 2019).

Properties

IUPAC Name

4-amino-2-(5-methoxy-1H-indol-3-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5OS/c1-18-6-2-3-9-7(4-6)8(5-14-9)10-15-11(13)17-12(19)16-10/h2-5,10,14H,1H3,(H4,13,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPHXHHYCUXPLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C3NC(=S)NC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-6-(5-methoxy-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 2
4-amino-6-(5-methoxy-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 3
4-amino-6-(5-methoxy-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 4
Reactant of Route 4
4-amino-6-(5-methoxy-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 5
4-amino-6-(5-methoxy-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 6
Reactant of Route 6
4-amino-6-(5-methoxy-1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

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